H-D-Lys(boc)-oall hcl

Description

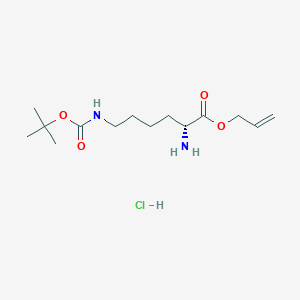

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQZETUXDJXJQM-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

H D Lys Boc Oall Hcl As a Pivotal Building Block in Complex Molecular Architectures

Applications in Peptide and Oligomer Synthesis

The versatility of H-D-Lys(Boc)-OAll HCl is most evident in its wide-ranging applications in the synthesis of peptides and related oligomers. Its structure is tailored for controlled, stepwise assembly of amino acid chains, a cornerstone of modern biochemistry and pharmaceutical development. numberanalytics.comiris-biotech.debachem.com

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for creating peptides in a controlled and efficient manner. bachem.com In SPPS, a peptide is assembled stepwise while anchored to an insoluble resin support. bachem.com The use of amino acid derivatives with temporary protecting groups is essential to prevent unwanted side reactions. peptide.comiris-biotech.de

This compound is well-suited for SPPS protocols that utilize a Boc/benzyl (Bzl) protection strategy. bachem.compeptide.com In this approach, the Boc group serves as a temporary shield for the α-amino group of the growing peptide chain and is removed under moderately acidic conditions before the next amino acid is added. peptide.com The allyl ester at the C-terminus of this compound can be selectively cleaved at the end of the synthesis, while the Boc group on the lysine (B10760008) side-chain provides orthogonal protection that can be removed in a separate step if side-chain modification is desired. peptide.comnih.gov This allows for the creation of complex peptides, including those with modifications like cyclization or branching. peptide.com

Utilization in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for fragment condensation strategies. iris-biotech.debeilstein-journals.orgspringernature.com In this classical approach, the entire synthesis takes place in a solvent system. iris-biotech.de

This compound is also a valuable reagent in solution-phase synthesis. Its protected functionalities allow for controlled coupling reactions in solution. For instance, the free α-amino group can be coupled with the activated carboxyl group of another amino acid, while the Boc and allyl groups remain intact. iris-biotech.debeilstein-journals.org This enables the stepwise elongation of a peptide chain in solution. The choice between SPPS and solution-phase synthesis often depends on the specific target peptide and the desired scale of production. iris-biotech.de

Fragment Condensation Strategies Employing this compound

Fragment condensation is a powerful strategy for the synthesis of large peptides and proteins. springernature.com This approach involves the synthesis of several smaller peptide fragments, which are then coupled together to form the final, larger molecule. springernature.com This can be more efficient than a linear, one-amino-acid-at-a-time synthesis, especially for very long sequences.

This compound can be used to prepare protected peptide fragments for this purpose. peptide.com For example, a peptide fragment can be synthesized with this compound at its C-terminus. The allyl ester can then be selectively cleaved to reveal a free carboxylic acid, which can be activated and coupled to the N-terminus of another peptide fragment. google.com The Boc group on the lysine side-chain remains in place, preventing unwanted reactions at that site. This level of control is crucial for the successful assembly of large, complex protein structures. peptide.comspringernature.com

Contribution to Orthogonal Protecting Group Strategies

The true power of this compound lies in its contribution to orthogonal protecting group strategies. peptide.com An orthogonal system of protecting groups allows for the selective removal of one type of protecting group in the presence of others, enabling complex, multi-step synthetic sequences. peptide.combiosynth.com The Boc and allyl groups of this compound are a prime example of such a system.

Reactivity and Selectivity of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. numberanalytics.comresearchgate.net It is known for its stability under a variety of conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions. numberanalytics.comresearchgate.net

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com Its removal is most commonly achieved using strong acids like trifluoroacetic acid (TFA). peptide.comresearchgate.net This acid-lability is a key feature of the Boc group. In the context of this compound, the Boc group on the lysine side-chain is stable during the coupling steps of peptide synthesis. It can be selectively removed at a later stage using acid, without affecting the allyl ester or other protecting groups that are stable to acid. peptide.com This allows for specific modifications to be made to the lysine side-chain, such as the attachment of labels or other functional groups. peptide.com

Table 1: Reactivity Profile of the Boc Protecting Group

| Condition | Stability of Boc Group |

|---|---|

| Strong Acids (e.g., TFA, HF) | Labile (cleaved) peptide.comresearchgate.net |

| Moderate Acids | Labile peptide.com |

| Bases (e.g., piperidine) | Stable researchgate.net |

| Nucleophiles | Stable researchgate.net |

| Catalytic Hydrogenation | Stable researchgate.net |

Reactivity and Selectivity of the Allyl Ester Protecting Group (OAll)

The allyl ester (OAll) is another important protecting group in peptide synthesis, particularly for carboxylic acids. peptide.com It offers a different mode of cleavage compared to the Boc group, making it an excellent orthogonal partner. google.com

The allyl group is stable to the acidic and basic conditions commonly used to remove Boc and Fmoc protecting groups, respectively. peptide.comgoogle.com This stability allows it to remain intact throughout the main steps of peptide synthesis. The key to the utility of the allyl group is its selective removal under mild conditions using a palladium(0) catalyst, often in the presence of a scavenger. peptide.comgoogle.com This deprotection reaction is highly specific and does not affect other protecting groups like Boc. google.com Therefore, in this compound, the C-terminal allyl ester can be selectively cleaved to generate a free carboxylic acid, which can then participate in further reactions, such as cyclization or fragment condensation, while the Boc-protected side-chain remains untouched. peptide.comresearchgate.net

Table 2: Reactivity Profile of the Allyl Ester (OAll) Protecting Group

| Condition | Stability of Allyl Ester Group |

|---|---|

| Strong Acids (e.g., TFA) | Stable peptide.comsigmaaldrich.com |

| Bases (e.g., piperidine) | Stable peptide.comsigmaaldrich.com |

| Palladium(0) Catalysis | Labile (cleaved) peptide.comgoogle.comsigmaaldrich.com |

Development of Selective Deprotection Methodologies

The power of this compound in chemical synthesis is unlocked by the development of highly selective deprotection methodologies. The principle of orthogonal protection dictates that one protecting group can be removed from a multifunctional molecule without affecting others. ub.edu This building block is a prime example of this principle in action, as the Boc and OAll groups are removed by fundamentally different chemical mechanisms.

The Boc (tert-butyloxycarbonyl) group is a classic acid-labile protecting group. issuu.com It is stable to a wide range of reaction conditions, including the basic conditions used to remove Fmoc groups, but is efficiently cleaved by strong acids. Typically, trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is used to expose the ε-amino group of the lysine side chain. rsc.org This allows for subsequent modification at this specific site while the rest of the peptide, including the OAll-protected C-terminus, remains intact.

The OAll (allyl ester) group , in contrast, is removed under very mild, metal-catalyzed conditions. issuu.com The deprotection is most commonly achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger like tributyltin hydride or morpholine. iris-biotech.de These conditions are neutral and highly specific, leaving acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups completely untouched. iris-biotech.de

The α-amino group, if protected (for instance, with an Fmoc group in a standard solid-phase synthesis strategy), would be removed using a base like piperidine. nih.gov The stability of both Boc and OAll groups to these basic conditions completes the orthogonal set, giving chemists access to three distinct sites for manipulation.

| Protecting Group | Protected Site | Cleavage Reagent/Conditions | Orthogonality |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | ε-Amine (Side Chain) | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base (Fmoc removal) and Palladium catalysis (OAll removal). beilstein-journals.org |

| OAll (Allyl ester) | C-Terminus (Carboxyl) | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) + Scavenger | Stable to acidic (Boc removal) and basic (Fmoc removal) conditions. iris-biotech.de |

| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amine (for synthesis) | Base (e.g., Piperidine) | Stable to acid (Boc removal) and Palladium catalysis (OAll removal). issuu.com |

Versatility in the Synthesis of Modified Biomacromolecules

The distinct deprotection pathways available for this compound make it an exceptionally versatile tool for synthesizing modified biomacromolecules. It serves as a linchpin for creating complex structures such as peptide-conjugates, branched peptides, and conformationally constrained cyclic systems.

Strategies for Peptide-Conjugate Synthesis

Peptide conjugates, where a peptide is linked to another molecule such as a fluorophore, a drug, or a polymer like polyethylene (B3416737) glycol (PEG), are critical tools in research and therapeutics. Lysine is frequently employed as a molecular "hub" for such conjugations because its side chain provides a convenient attachment point that is distinct from the peptide backbone. mdpi.com this compound is ideally suited for these strategies.

A typical strategy for site-specific conjugation involves:

Incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS). The peptide is assembled through the α-amino group, leaving the Boc-protected side chain and the OAll-protected C-terminus available for later steps.

Once the desired linear sequence is assembled, the Boc group on the lysine side chain is selectively removed using TFA. This exposes a single, reactive primary amine on the side chain.

The molecule to be conjugated (e.g., a reporter tag or a therapeutic agent) is then chemically ligated to this newly freed ε-amino group. ru.nl

Throughout this process, the peptide can remain anchored to a solid support via the OAll ester, or the OAll group can be retained as a protecting group in solution-phase synthesis. It can be removed in a final, non-destructive step if a free C-terminus is required. This approach enables the creation of precisely defined, multifunctional molecules where the location of the conjugate is controlled. mdpi.com

Approaches to Cyclic Peptide Systems and Conformationally Constrained Peptides

Imposing conformational constraints on peptides through cyclization is a powerful strategy to enhance their biological activity, selectivity, and metabolic stability. uniupo.it Cyclic peptides often mimic the bioactive conformation of a natural peptide or protein loop, leading to higher receptor binding affinity. nih.gov this compound provides a direct route to several types of cyclic structures.

The primary strategies for cyclization using a lysine derivative include:

Side-Chain-to-Side-Chain Cyclization : This is a common and effective method for creating a constrained loop within a peptide sequence. researchgate.net In this approach, a linear peptide is synthesized containing the D-lysine derivative and another amino acid with a reactive side chain, such as L-glutamic acid (whose side chain would be protected with an orthogonal group like an O-tert-butyl ester). After assembling the linear precursor, the protecting groups on both side chains (Boc on lysine and O-tert-butyl on glutamic acid) are selectively removed with acid. The newly exposed side-chain amine of lysine and the side-chain carboxyl of glutamic acid are then coupled together, often using standard peptide coupling reagents, to form a stable lactam bridge. researchgate.net The inclusion of a D-amino acid like H-D-Lys can pre-organize the peptide backbone into a turn-like conformation that facilitates the cyclization reaction. thieme-connect.de

Side-Chain-to-C-Terminus Cyclization : This method creates a cyclic peptide where the lysine side chain is linked to the C-terminal carboxyl group of the peptide. A linear peptide containing this compound is synthesized. The C-terminal allyl ester is first deprotected using palladium catalysis to reveal the free carboxylic acid. Subsequently, the Boc group on the lysine side chain is removed with acid. An intramolecular peptide bond is then formed between the lysine's ε-amino group and the C-terminal carboxyl group, yielding the cyclic product.

These synthetic routes highlight the indispensable role of orthogonally protected amino acids in modern peptide chemistry, enabling the rational design and synthesis of complex and potent biomacromolecules.

| Cyclization Strategy | Involved Groups | Description | Key Role of this compound |

|---|---|---|---|

| Side-Chain-to-Side-Chain | Lysine ε-amine and another residue's side-chain carboxyl (e.g., Glu/Asp) | A lactam bridge is formed between two side chains within the peptide sequence, creating an internal loop. researchgate.net | Provides a Boc-protected amine on a flexible side chain that can be deprotected orthogonally to the peptide backbone and C-terminus. |

| Side-Chain-to-C-Terminus | Lysine ε-amine and the C-terminal carboxyl group | The peptide's head (N-terminus) remains free while the side chain of lysine loops back to connect to the tail (C-terminus). | The OAll group allows for selective deprotection of the C-terminus under neutral conditions, followed by deprotection of the Boc group for the final ring closure. |

Chemical Reactivity and Transformations Within Synthetic Pathways

Selective Cleavage Reactions of Protecting Groups

The strategic removal of the allyl (All) and tert-butyloxycarbonyl (Boc) protecting groups is fundamental to the use of H-D-Lys(Boc)-OAll HCl in multi-step syntheses.

Palladium-Catalyzed Deallylation Mechanisms and Conditions

The allyl ester is a protecting group for the carboxylic acid functionality. Its removal is typically achieved through palladium(0)-catalyzed deallylation. acsgcipr.orgorganic-chemistry.org This reaction offers mild conditions and high selectivity, making it compatible with various other functional groups present in complex molecules. acsgcipr.orgsioc-journal.cn

The generally accepted mechanism involves the coordination of the palladium(0) catalyst to the allyl group, forming a π-allyl palladium complex. acsgcipr.org This is followed by a nucleophilic attack on the allyl group by an allyl scavenger, which regenerates the palladium(0) catalyst and liberates the carboxylate. acsgcipr.org Common allyl scavengers include nucleophiles like pyrrolidine, piperidine, and barbituric acid derivatives. organic-chemistry.orggoogle.com

The reaction conditions for palladium-catalyzed deallylation can be tailored to the specific substrate and desired outcome. A variety of palladium sources can be used, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a common choice. google.comkohan.com.tw The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). kohan.com.tw The choice of the allyl scavenger and its concentration can also influence the reaction rate and efficiency. For instance, phenylsilane (B129415) has been used as a scavenger in DCM. kohan.com.tw

Table 1: Conditions for Palladium-Catalyzed Deallylation

| Palladium Catalyst | Allyl Scavenger | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylsilane | Dichloromethane (DCM) | Room Temperature | kohan.com.tw |

| Pd(PPh₃)₄ | Pyrrolidine | Dichloromethane (DCM) | 0°C | google.com |

| Palladium(0) | Barbituric acid derivatives | Methanol (MeOH) or aqueous 1,4-dioxane | Room Temperature | organic-chemistry.org |

Acid-Mediated Boc Deprotection Mechanisms and Conditions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. thieme-connect.comjkchemical.com

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.comjk-sci.commasterorganicchemistry.com This is followed by the loss of a stable tert-butyl cation, which can be trapped by a nucleophile or eliminate a proton to form isobutene gas. commonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. commonorganicchemistry.comjk-sci.com

The choice of acid and reaction conditions can be adjusted to achieve selective deprotection. Neat TFA or a solution of TFA in a solvent like dichloromethane (DCM) is commonly employed. jkchemical.comjk-sci.comfishersci.co.uk Alternatively, a solution of HCl in an organic solvent or water can be used. fishersci.co.uk The reaction is typically fast and proceeds at room temperature. fishersci.co.uk Lewis acids, such as aluminum chloride (AlCl₃) and zinc bromide (ZnBr₂), can also mediate Boc deprotection, sometimes offering enhanced selectivity in the presence of other acid-sensitive groups. thieme-connect.comjk-sci.comacsgcipr.org

Table 2: Conditions for Acid-Mediated Boc Deprotection | Acid Reagent | Solvent | Temperature | Reference | | :--- | :--- | :--- | :--- | :--- | | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | jkchemical.comjk-sci.comfishersci.co.uk | | Hydrochloric acid (HCl) | Water or organic solvent | Room Temperature | fishersci.co.uk | | Aluminum chloride (AlCl₃) | Dichloromethane (DCM) | Room Temperature | thieme-connect.com | | Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | jk-sci.com |

Amide Bond Formation and Coupling Chemistry

Following the selective deprotection of either the α-amino group (after Boc removal) or the carboxyl group (after deallylation), this compound or its derivatives can participate in amide bond formation, a cornerstone of peptide synthesis. bachem.comrsc.org This reaction involves the coupling of the newly freed functional group with a corresponding carboxylic acid or amine.

The formation of an amide bond typically requires the activation of the carboxylic acid component. libretexts.org This is achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). bachem.com

The choice of coupling reagent and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, can influence the efficiency of the coupling reaction and minimize side reactions like racemization. bachem.com The reaction is typically carried out in a suitable aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed during the reaction. bachem.com

Further Chemical Functionalization of the Lysine (B10760008) Side Chain and Carboxyl Group

The versatility of this compound extends beyond simple peptide elongation. The orthogonal nature of its protecting groups allows for the selective functionalization of the lysine side chain and the carboxyl group. issuu.comgoogle.com

Once the Boc group on the ε-amino group of the lysine side chain is removed, this primary amine becomes available for a wide range of chemical modifications. nih.gov These can include acylation, alkylation, arylation, and the attachment of various labels such as fluorescent dyes or biotin (B1667282). creative-peptides.com This allows for the synthesis of peptides with specific functionalities for applications in chemical biology and medicinal chemistry. nih.gov For instance, the ε-amino group can be targeted for bioconjugation to create peptides with altered properties or for the construction of branched or cyclic peptides. kohan.com.twnih.gov A biomimetic approach has been developed to convert the side chain of lysine into allysine, an aldehyde-containing modification, which can then be used for further diversification. nih.gov

Similarly, after the deallylation of the carboxyl group, the resulting carboxylic acid can be modified in various ways. creative-peptides.comnih.gov It can be converted to an amide, ester, or other carboxyl derivatives. nih.gov This C-terminal modification can impact the peptide's stability, solubility, and biological activity. creative-peptides.com For example, C-terminal amidation is a common modification that can enhance a peptide's stability and biological function. creative-peptides.comnih.gov

Analytical Techniques for Monitoring Synthetic Pathways and Intermediate Characterization

Chromatographic Methodologies for Reaction Progress and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are fundamental tools in synthetic chemistry for separating components of a mixture. This separation allows for both the qualitative monitoring of a reaction's progress and the quantitative assessment of a compound's purity.

Thin-Layer Chromatography (TLC) is a rapid, convenient, and cost-effective method frequently used to monitor the progress of chemical reactions. libretexts.org In the synthesis of peptide derivatives like H-D-Lys(boc)-oall hcl, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product in near real-time. thieme.de A small sample (aliquot) from the reaction mixture is spotted onto a TLC plate alongside the starting material. libretexts.org As the reaction progresses, the spot corresponding to the starting material diminishes while a new spot, representing the product, appears and intensifies. libretexts.org The reaction is considered complete when the starting material spot is no longer visible. libretexts.org TLC is also a primary tool for assessing the purity of the final product; a single spot suggests a pure compound, whereas multiple spots indicate the presence of impurities. libretexts.org For Boc-protected amino acids, silica (B1680970) gel plates are commonly used, and the separation of spots is achieved using a solvent system tailored to the polarity of the reactants and products. advion.com

High-Performance Liquid Chromatography (HPLC) offers a more powerful and quantitative approach to purity assessment. tcichemicals.com For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is a standard method. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The purity of Boc-protected amino acids is often determined by HPLC, with results typically reported as a percentage. tcichemicals.com

Furthermore, due to the chiral nature of amino acids, chiral HPLC is essential for determining the enantiomeric purity of the product. tandfonline.com Specific chiral stationary phases (CSPs) are capable of separating enantiomers, ensuring that the desired D-configuration of the lysine (B10760008) derivative is present and quantifying any potential racemization that may have occurred during synthesis. tandfonline.comsigmaaldrich.com

Table 1: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Primary Use | Key Information Provided | Typical Stationary Phase | Common Mobile Phase Type |

|---|---|---|---|---|

| TLC | Reaction Monitoring, Preliminary Purity Check | Disappearance of reactants, Appearance of products, Number of components | Silica Gel | Organic Solvent Mixtures (e.g., DCM/Methanol) advion.com |

| HPLC | Quantitative Purity Assessment, Enantiomeric Purity | Percentage Purity, Retention Time, Enantiomeric Ratio | C18 (Reversed-Phase), Chiral Stationary Phases sigmaaldrich.com | Acetonitrile/Water with modifiers (e.g., TFA) sigmaaldrich.com |

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates (e.g., NMR, MS)

While chromatography confirms purity and reaction completion, spectroscopic methods are indispensable for verifying the chemical structure of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of a compound. ¹H NMR and ¹³C NMR are used to identify the chemical environment of hydrogen and carbon atoms, respectively. For this compound, ¹H NMR would confirm the presence of key structural features, such as the protons of the tert-butoxycarbonyl (Boc) group (typically a sharp singlet around 1.4 ppm), the allyl group (with characteristic signals in the 4.5-6.0 ppm region), and the protons along the lysine backbone. By analyzing the chemical shifts, integration (proton ratios), and coupling patterns, the precise connectivity of the molecule can be confirmed.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound, providing strong evidence of its identity. When coupled with a separation technique like TLC (TLC-MS) or HPLC (LC-MS), it becomes a highly sensitive and specific analytical tool. advion.comsigmaaldrich.com For this compound, mass spectrometry would be used to verify that the molecular ion peak matches the calculated molecular weight of the compound (C₁₄H₂₆N₂O₄, MW: 286.37 g/mol ). iris-biotech.de The fragmentation pattern observed in the mass spectrum can also provide additional structural information, further confirming the identity of the synthetic intermediate.

Table 2: Spectroscopic Data for Structural Confirmation of Lysine Derivatives

| Technique | Primary Use | Information Obtained | Example Expected Data for this compound Structure |

|---|---|---|---|

| ¹H NMR | Structural Elucidation | Chemical environment of protons, connectivity | Singlet for Boc group (~1.4 ppm), signals for allyl group (4.5-6.0 ppm), multiplets for lysine CH and CH₂ groups |

| MS | Molecular Weight Determination | Molecular Ion Peak (M+H)⁺, Fragmentation Pattern | Expected (M+H)⁺ peak at m/z 287.19 |

Future Directions in Research Utilizing H D Lys Boc Oall Hcl

Development of Novel and Greener Synthetic Routes to Protected Amino Acids

The chemical synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), has traditionally been associated with a significant negative environmental footprint. rsc.org These processes often rely on the use of large excesses of protected amino acids and coupling reagents, leading to poor atom economy. rsc.orgnih.gov Furthermore, the extensive use of solvents such as N,N-dimethylformamide (DMF) is a major environmental concern. rsc.orgrsc.org Consequently, a major thrust in future research is the development of "greener" synthetic methodologies that are more sustainable and environmentally benign. rsc.org

One promising avenue is the adoption of mechanochemistry, specifically ball-milling, for the synthesis of N-protected amino acids. Research has demonstrated that carbamate (B1207046) N-protecting groups like Boc, Z, and Fmoc can be installed in good to excellent yields using solvent-free ball-milling techniques. acs.org This approach offers a significant improvement over classical solution-phase syntheses by eliminating solvent waste. acs.org

Table 1: Comparison of Synthetic Methodologies for N-protection

| Feature | Classical Solution-Phase Synthesis | Ball-Milling Synthesis |

|---|---|---|

| Solvent Requirement | High (e.g., DMF, MeCN, THF) rsc.org | None or minimal acs.org |

| Environmental Impact | High due to solvent waste and excess reagents rsc.org | Low, solvent-free conditions acs.org |

| Yields | Variable | Good to excellent acs.org |

| Applicability | Broad | Demonstrated for Boc, Z, and Fmoc groups acs.org |

Another key direction is the design of synthetic routes that circumvent the use of hazardous materials. For instance, new strategies for creating noncanonical amino acids have been developed that avoid neurotoxic oxidants or precious metal catalysts, relying instead on transformations like the Hofmann rearrangement. acs.org In the context of deprotection, which is a necessary step in any synthesis using protected amino acids, greener methods are also being explored. The development of Brønsted acidic deep eutectic solvents (DES) offers an environmentally sustainable alternative for the removal of the Boc group, replacing harsh traditional acids. mdpi.com

Future research will likely focus on integrating these green principles into the synthesis of complex building blocks like H-D-Lys(Boc)-OAll HCl. This includes exploring alternative N-protection strategies with better atom economy, such as the use of α-amino acid N-carboxyanhydrides (NCAs), which have been identified as promising candidates for greener SPPS. nih.gov

Exploration of Expanded Applications in Chemical Biology Tool Development and Probe Synthesis

The unique structural features of this compound make it an ideal scaffold for the creation of sophisticated tools for chemical biology. The orthogonally protected functional groups allow for site-specific modifications, enabling the introduction of reporter tags, crosslinkers, or other moieties. iris-biotech.desigmaaldrich.com This modularity is essential for developing probes to investigate complex biological processes. acs.orgnih.gov

Metabolic glycan probes, for example, have proven to be excellent tools for studying biological systems like bacterial cell wall biosynthesis. nih.govacs.org These probes often incorporate protecting groups to mask polar functionalities, which can improve their delivery and incorporation into cellular pathways. acs.orgacs.org Similarly, this compound can serve as a core component for building probes. The free alpha-amine can be incorporated into a peptide sequence, while the allyl ester at the C-terminus can be selectively cleaved to attach a fluorescent dye or a biotin (B1667282) tag for detection and purification. The Boc-protected side chain offers a further site for modification, such as the attachment of a photo-crosslinking group like a diazirine. iris-biotech.de

The utility of modified amino acids as chemical probes is well-established. Examples include:

Fluorinated Amino Acids : The incorporation of fluorine atoms into amino acids creates sensitive probes for ¹⁹F NMR spectroscopy, a powerful tool for studying protein-ligand interactions and protein structure. researchgate.net

Hydrazine-based Probes : Hydrazine warheads can be used to target a wide range of enzyme cofactors and reactive intermediates, expanding the scope of proteomic profiling beyond simple amino acid reactivity. biorxiv.org

Future research will likely leverage the trifunctional nature of this compound to design and synthesize novel multifunctional probes. These could be used for a variety of applications, including identifying protein-protein interactions, mapping enzyme active sites, and developing new classes of therapeutics like protein degraders. iris-biotech.decalpaclab.com

Advanced Mechanistic Studies on Protecting Group Compatibility and Orthogonality

The strategic power of this compound lies in the concept of orthogonality , which dictates that multiple protecting groups on a molecule can be removed under distinct chemical conditions without affecting the others. researchgate.netub.edu This principle is fundamental to the synthesis of complex molecules, including branched or cyclic peptides. sigmaaldrich.comresearchgate.net

In this compound, the key protecting groups are the tert-butyloxycarbonyl (Boc) group and the allyl (All) ester. Their compatibility and orthogonality are well-defined:

The Boc group is labile to acid and is typically removed using reagents like trifluoroacetic acid (TFA). researchgate.netembrapa.br

The Allyl (All) or Allyloxycarbonyl (Alloc) group is stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. iris-biotech.de It is selectively cleaved using palladium(0)-catalyzed reactions in the presence of a scavenger. sigmaaldrich.com

The orthogonality between Boc, Fmoc, and Alloc/All groups has been explicitly demonstrated, confirming that they can be used in concert to achieve selective deprotection. ub.eduub.eduluxembourg-bio.com This allows for a precise, stepwise construction of molecules. For example, a peptide chain could be assembled using Fmoc-SPPS, followed by the selective removal of the allyl ester on a lysine (B10760008) residue for side-chain modification, all while the acid-labile Boc and other side-chain protecting groups remain intact. sigmaaldrich.com

Table 2: Orthogonality of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Chemical Name | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Boc | tert-butyloxycarbonyl | Acid (e.g., TFA) ub.eduembrapa.br | Fmoc, Alloc/All ub.eduluxembourg-bio.com |

| OAll / Alloc | Allyl / Allyloxycarbonyl | Pd(0) catalysis sigmaaldrich.com | Fmoc, Boc iris-biotech.deub.edu |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., Piperidine) embrapa.br | Boc, Alloc/All ub.eduluxembourg-bio.com |

While the general principles of orthogonality are established, future research requires advanced mechanistic studies to fully understand and mitigate potential side reactions that can occur during synthesis. For example, detailed studies on the formation of diketopiperazines—a common side reaction in SPPS—have led to improved strategies to minimize this impurity. acs.org Such investigations might reveal subtle incompatibilities or sequence-dependent issues that are not immediately obvious. A deeper mechanistic understanding of the interplay between different protecting groups, the peptide sequence, and reaction conditions will enable the development of more robust and efficient synthetic protocols, further enhancing the utility of versatile building blocks like this compound. acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing H-D-Lys(Boc)-OAll·HCl to ensure high purity and yield?

- Methodological Answer : Synthesis requires precise control of protecting group chemistry. The Boc (tert-butoxycarbonyl) and All (allyl) groups must be introduced sequentially under anhydrous conditions. For example, allyl esters are stable under basic conditions but cleavable via palladium-catalyzed deprotection . Monitor reaction progress using reversed-phase HPLC with UV detection (210–220 nm for peptide bonds) to assess intermediate purity. Final purification via flash chromatography (C18 silica, acetonitrile/water gradient) ensures >95% purity. Characterize intermediates via H NMR (e.g., Boc group protons at δ 1.4 ppm) and mass spectrometry .

Q. What spectroscopic methods are most effective for characterizing the Boc and All protecting groups in H-D-Lys(Boc)-OAll·HCl?

- Methodological Answer :

- H NMR : Boc groups exhibit singlet peaks at δ 1.4 ppm (9H, tert-butyl), while All protons appear as a multiplet at δ 4.5–5.3 ppm (allyl CH and CH).

- FT-IR : Boc carbonyl stretches appear at ~1680–1700 cm; allyl ester C=O at ~1740 cm.

- LC-MS : Confirm molecular ion peaks (e.g., [M+H] for intermediates) and assess deprotection efficiency. Use high-resolution MS to distinguish isotopic patterns .

Q. How should researchers design control experiments to validate the role of H-D-Lys(Boc)-OAll·HCl in peptide coupling reactions?

- Methodological Answer :

- Negative Controls : Omit H-D-Lys(Boc)-OAll·HCl to confirm no spontaneous coupling occurs.

- Competitive Experiments : Replace with unprotected lysine derivatives to assess steric effects of Boc/All groups.

- Kinetic Monitoring : Use HPLC to track coupling efficiency over time (e.g., carbodiimide-mediated activation). Reference established protocols for solid-phase peptide synthesis (SPPS) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in the self-assembly behavior of H-D-Lys(Boc)-OAll·HCl-derived peptides under varying pH conditions?

- Methodological Answer : Contradictions often arise from differences in solvent polarity or ionization states. For example, β-sheet formation (observed via CD spectroscopy at ~215 nm) may dominate at neutral pH, while acidic conditions disrupt hydrogen bonding. Use TEM and AFM to correlate morphology (e.g., fibrils vs. nanotubes) with environmental conditions. Replicate conflicting studies using identical peptide sequences and buffer systems (e.g., 10 mM phosphate, pH 7.4 vs. 0.1% TFA/water) to isolate variables .

Q. What strategies optimize the removal of Boc and All protecting groups in H-D-Lys(Boc)-OAll·HCl without compromising peptide integrity?

- Methodological Answer :

- Boc Deprotection : Treat with TFA (95%)/TIS (2.5%)/HO (2.5%) for 1–2 hours at 0°C to minimize side reactions (e.g., aspartimide formation).

- All Deprotection : Use Pd(PPh) (5 mol%) with morpholine (10 equiv) in DCM under inert atmosphere. Monitor via H NMR for disappearance of allyl signals.

- Purity Checks : Post-deprotection, validate via MALDI-TOF MS and amino acid analysis to confirm absence of truncated sequences .

Q. What analytical approaches reconcile discrepancies between computational predictions and experimental observations in the supramolecular organization of H-D-Lys(Boc)-OAll·HCl-containing peptides?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare predicted β-sheet stability (e.g., GROMACS simulations) with experimental SAXS/WAXS data.

- Contradiction Analysis : If simulations predict nanotubes but experiments yield fibrils (as in ), assess solvent effects (e.g., dielectric constant adjustments in simulations) or kinetic vs. thermodynamic assembly pathways.

- Advanced Spectroscopy : Use F NMR (if fluorinated analogs are synthesized) to probe local conformational changes during self-assembly .

Data Presentation and Reproducibility

Q. How should researchers document synthetic protocols for H-D-Lys(Boc)-OAll·HCl to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Experimental Section : Report molar ratios, solvent purity (e.g., anhydrous DMF stored over molecular sieves), and reaction temperatures (±1°C).

- Supporting Information : Include raw NMR/FT-IR spectra, HPLC chromatograms, and crystallographic data (if applicable). Use IUPAC nomenclature for all compounds .

Q. What criteria define rigorous peer review for studies involving H-D-Lys(Boc)-OAll·HCl?

- Methodological Answer : Reviewers should assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.